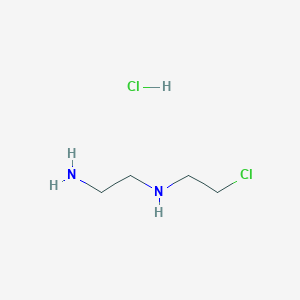

N-2-氯乙基乙二胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-2-Chloroethyl ethylenediamine hydrochloride is a derivative of ethylenediamine, a compound that has been extensively studied due to its versatile applications in synthesis and coordination chemistry. Ethylenediamine derivatives are known for their ability to form complexes with metals and are used in various chemical reactions and syntheses .

Synthesis Analysis

The synthesis of ethylenediamine derivatives can be achieved through various methods. For instance, ethylenediamine trimolybdate was hydrothermally synthesized, indicating that high temperatures and pressures can be used to synthesize related compounds . N,N'-Dialkylbis(dichlorophenyl)ethylenediamines were synthesized through a process that involved the shielding of nitrogen atoms by ortho-located chlorine atoms, which could be a relevant method for synthesizing N-2-Chloroethyl ethylenediamine hydrochloride . An improved synthesis method for ethyl N-[(2-Boc-amino)ethyl]glycinate, a related compound, was reported, which could provide insights into the synthesis of N-2-Chloroethyl ethylenediamine hydrochloride .

Molecular Structure Analysis

The molecular structure of ethylenediamine derivatives is characterized by the presence of nitrogen atoms that can form bonds with various substituents. The crystal structure of N,N'-bis(2-chlorobenzylidene)ethylenediamine, for example, has a center of symmetry and is stabilized by weak intermolecular hydrogen bonds . Similarly, the structure of (S,S)-ethylenediamine-N,N'-di-2-propanoic acid hydrochloride was determined, which could provide a model for understanding the structure of N-2-Chloroethyl ethylenediamine hydrochloride .

Chemical Reactions Analysis

Ethylenediamine derivatives participate in a variety of chemical reactions. The acid hydrolysis of cis-chlorohydroxylaminebis(ethylenediamine)cobalt(III) nitrate, for example, involves solvolytic aquation, which could be relevant to the reactivity of N-2-Chloroethyl ethylenediamine hydrochloride . Additionally, N-(1-naphthyl)ethylenediamine dihydrochloride has been used as a reagent for the quantification of sugars, demonstrating the utility of ethylenediamine derivatives in analytical chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethylenediamine derivatives are influenced by their molecular structure. The hydrothermal synthesis of ethylenediamine trimolybdate suggests that these compounds can be stable under extreme conditions . The crystal structure analysis of various derivatives provides insights into their stability and potential intermolecular interactions . The reactivity of these compounds in chemical reactions, such as hydrolysis and their use as reagents, further demonstrates their diverse chemical properties .

科学研究应用

红外光谱和旋转异构体

对乙二胺衍生物的研究,包括N-2-氯乙基乙二胺盐酸盐,已经探索了它们的红外光谱和旋转异构体。在水或重水中研究乙二胺盐酸盐及其N-氘衍生物揭示了乙二胺分子及其单氨基和双氨基离子的构象。这项研究对于理解水溶液中的分子行为具有重要意义(Omura & Shimanouchi, 1973)。

铝合金中的腐蚀抑制

乙二胺,一个相关化合物,已被评估为氢氯酸中铝合金的腐蚀抑制剂。在特定浓度下,它显示出保护合金的有效性,减少外部阴极保护电流,并增加金属表面的阳极和阴极极化特性(Desai et al., 1971)。

癌症研究中的细胞毒活性

研究表明,含有乙二胺基团的化合物,包括N-2-氯乙基乙二胺盐酸盐的衍生物,在人类癌细胞系中表现出细胞毒活性。这表明在开发癌症治疗新型治疗剂方面具有潜在应用(Musa, Badisa, & Latinwo, 2014)。

薄层板中的糖定量

另一个衍生物N-(1-萘基)乙二胺二盐酸盐已被用于薄层板上的糖定量。这种方法涉及线性扩展,形成一条直线校准线,展示了该化合物在分析化学中的实用性(Bounias, 1980)。

铂和钯配合物在抗肿瘤活性中的作用

抗肿瘤活性的研究涉及含有N,N'-双(2-氯乙基)乙二胺的铂和钯配合物,这是一种烷基化载体配体。使用该配体合成的一些铂配合物显示出增强的抗肿瘤活性,表明它们在癌症治疗中的潜力(Lee, Tashiro, & Noji, 1994)。

安全和危害

属性

IUPAC Name |

N'-(2-chloroethyl)ethane-1,2-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11ClN2.ClH/c5-1-3-7-4-2-6;/h7H,1-4,6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTUDYDANKLSIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCCl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40971301 |

Source

|

| Record name | N~1~-(2-Chloroethyl)ethane-1,2-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-2-Chloroethyl ethylenediamine hydrochloride | |

CAS RN |

5590-29-4 |

Source

|

| Record name | 5590-29-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~-(2-Chloroethyl)ethane-1,2-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hydrogen[4-[bis(2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentaf](/img/structure/B156997.png)

![Sodium 5-[(4-nitrophenyl)azo]salicylate](/img/structure/B157005.png)

![[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate](/img/structure/B157014.png)